

A Comparative Spectroscopic Analysis of 4-bromo-1H-pyrazole and Its Derivatives

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Compound of Interest

Compound Name: (4-bromo-1H-pyrazol-1-yl)acetic acid

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 4-bromo-1H-pyrazole and its key derivatives, offering valuable insights for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. The pyrazole scaffold is a cornerstone in the development of numerous pharmaceuticals, and understanding the spectroscopic signatures of its halogenated derivatives is crucial for unambiguous structure elucidation and quality control.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-bromo-1H-pyrazole, 4-bromo-1-methyl-1H-pyrazole, and 4-bromo-3,5-dimethyl-1H-pyrazole, covering ^1H NMR, ^{13}C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ^1H NMR Spectroscopic Data (in CDCl_3)

Compound	Chemical Shift (δ , ppm)	Multiplicity	Assignment
4-bromo-1H-pyrazole	~10.5-12.5	br s	N-H
7.65	s	H-3, H-5	
4-bromo-1-methyl-1H-pyrazole	7.45	s	H-5
7.38	s	H-3	
3.85	s	N-CH ₃	
4-bromo-3,5-dimethyl-1H-pyrazole	~12.0	br s	N-H
2.25	s	C ₃ -CH ₃ , C ₅ -CH ₃	

Table 2: ^{13}C NMR Spectroscopic Data (in CDCl_3)

Compound	Chemical Shift (δ , ppm)	Assignment
4-bromo-1H-pyrazole	135.0	C-3, C-5
92.5	C-4	
4-bromo-1-methyl-1H-pyrazole	139.0	C-5
129.0	C-3	
91.0	C-4	
39.5	N-CH ₃	
4-bromo-3,5-dimethyl-1H-pyrazole	145.0	C-3, C-5
90.0	C-4	
12.0	C ₃ -CH ₃ , C ₅ -CH ₃	

Table 3: Key IR Absorption Bands (cm^{-1})

Compound	N-H Stretch	C-H Stretch (aromatic)	C=C, C=N Stretch	C-Br Stretch
4-bromo-1H-pyrazole	3100-3400 (broad)	~3050	~1400-1600	~600-700
4-bromo-1-methyl-1H-pyrazole	-	~3050	~1400-1600	~600-700
4-bromo-3,5-dimethyl-1H-pyrazole	3100-3400 (broad)	-	~1400-1600	~600-700

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragmentation Peaks
4-bromo-1H-pyrazole	146/148 (1:1 ratio)	67, 40
4-bromo-1-methyl-1H-pyrazole	160/162 (1:1 ratio)	145/147, 81, 67
4-bromo-3,5-dimethyl-1H-pyrazole	174/176 (1:1 ratio)	159/161, 95, 67

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of 4-bromopyrazole derivatives and may be adapted based on the specific instrumentation and sample characteristics.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in approximately 0.6 mL of deuterated chloroform (CDCl_3). Ensure the sample is fully dissolved.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

- ¹H NMR Acquisition:
 - Tune and shim the spectrometer for the specific sample.
 - Acquire the spectrum with a spectral width of -2 to 12 ppm.
 - Set the number of scans to 16 or more to achieve an adequate signal-to-noise ratio.
 - Process the data using an appropriate software (e.g., MestReNova, TopSpin), applying Fourier transformation, phase correction, and baseline correction.
 - Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
- ¹³C NMR Acquisition:
 - Acquire the spectrum with a spectral width of 0 to 160 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Increase the number of scans significantly (e.g., 1024 or more) to compensate for the lower natural abundance of ¹³C.
 - Process the data similarly to the ¹H NMR spectrum.
 - Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation:
 - Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk.
 - Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
- Instrumentation: Use a standard FT-IR spectrometer.
- Data Acquisition:

- Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plates).
- Place the sample in the spectrometer and acquire the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- The data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of the compound.

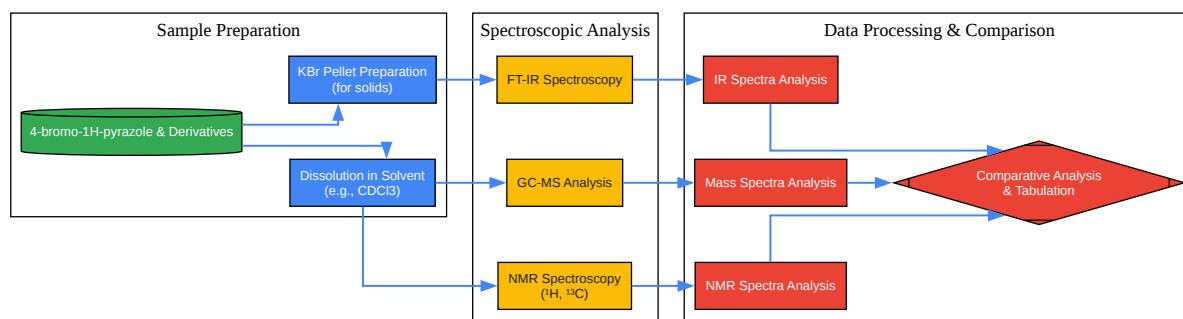
Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the pyrazole derivative (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Employ a GC-MS system consisting of a gas chromatograph coupled to a mass spectrometer (e.g., with an electron ionization source).
- GC Separation:
 - Inject a small volume (e.g., 1 μL) of the sample solution into the GC inlet.
 - Use a suitable capillary column (e.g., a non-polar DB-5ms column).
 - Implement a temperature program to separate the components of the sample, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
- MS Detection:
 - As compounds elute from the GC column, they enter the mass spectrometer.
 - The standard ionization method is electron ionization (EI) at 70 eV.
 - The mass analyzer scans a mass-to-charge (m/z) range, typically from 40 to 400 amu.
- Data Analysis: The resulting data provides both the retention time of the compound from the GC and its mass spectrum from the MS, allowing for identification and confirmation of the

molecular weight and fragmentation pattern. The characteristic isotopic pattern of bromine (^{79}Br and ^{81}Br in an approximate 1:1 ratio) should be clearly visible in the molecular ion peak and any bromine-containing fragments.[1][2]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic comparison of 4-bromo-1H-pyrazole and its derivatives.



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